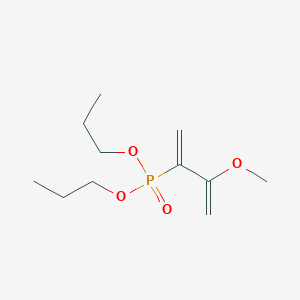
Dipropyl (3-methoxybuta-1,3-dien-2-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl (3-methoxybuta-1,3-dien-2-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3-methoxybuta-1,3-diene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (3-methoxybuta-1,3-dien-2-yl)phosphonate typically involves the reaction of 3-methoxybuta-1,3-diene with a suitable phosphonate reagent under controlled conditions. One common method involves the use of trimethylsilyl chloride and zinc chloride as catalysts to facilitate the reaction . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Dipropyl (3-methoxybuta-1,3-dien-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can yield phosphonate hydrides.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce a variety of functionalized phosphonates.
Scientific Research Applications
Dipropyl (3-methoxybuta-1,3-dien-2-yl)phosphonate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which dipropyl (3-methoxybuta-1,3-dien-2-yl)phosphonate exerts its effects involves its interaction with molecular targets through its phosphonate and diene moieties. The electron-rich diene can participate in cycloaddition reactions, while the phosphonate group can form strong bonds with metal ions and other electrophiles. These interactions facilitate various chemical transformations and biological activities.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (3-methoxybuta-1,3-dien-2-yl)phosphonate: Similar in structure but with methyl groups instead of propyl groups.
Danishefsky’s diene: An organosilicon compound with a similar diene moiety but different functional groups.
Uniqueness
Dipropyl (3-methoxybuta-1,3-dien-2-yl)phosphonate is unique due to its specific combination of a phosphonate group and a 3-methoxybuta-1,3-diene moiety
Properties
CAS No. |
73303-97-6 |
|---|---|
Molecular Formula |
C11H21O4P |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
2-dipropoxyphosphoryl-3-methoxybuta-1,3-diene |
InChI |
InChI=1S/C11H21O4P/c1-6-8-14-16(12,15-9-7-2)11(4)10(3)13-5/h3-4,6-9H2,1-2,5H3 |
InChI Key |
VFDOLBSGEXNSCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C(=C)C(=C)OC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















